3-ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.: 1257554-14-5
Cat. No.: VC0087654
Molecular Formula: C14H22BNO4
Molecular Weight: 279.143
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1257554-14-5 |
|---|---|
| Molecular Formula | C14H22BNO4 |
| Molecular Weight | 279.143 |
| IUPAC Name | 3-ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C14H22BNO4/c1-7-18-11-8-10(9-16-12(11)17-6)15-19-13(2,3)14(4,5)20-15/h8-9H,7H2,1-6H3 |
| Standard InChI Key | OELUUUWBSSRRJR-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)OCC |
Introduction
Chemical Identity and Structure
3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound belonging to the class of boronic acid derivatives. It features a pyridine core structure with ethoxy and methoxy substituents at positions 3 and 2 respectively, while position 5 bears a tetramethyl-dioxaborolan group. This compound is registered with CAS number 1257554-14-5 and has a molecular formula of C14H22BNO4. The presence of the dioxaborolane group makes this compound particularly valuable in organic synthesis applications.
The structural arrangement of this compound contributes significantly to its reactivity profile. The pyridine ring serves as an electron-deficient aromatic system, while the alkoxy substituents (ethoxy and methoxy groups) modify the electronic properties of the ring through their electron-donating effects. The boronic ester functionality at position 5 acts as a reactive handle for various transformations, particularly in coupling reactions.
The compound represents a specialized synthetic intermediate that combines the properties of heterocyclic chemistry with organoboron chemistry, creating a versatile building block for more complex molecular architectures. Its structure has been carefully designed to optimize reactivity in specific chemical transformations while maintaining sufficient stability for handling and storage.
Nomenclature and Identifiers
The systematic identification of this compound is essential for proper cataloging and reference in scientific literature. Multiple naming conventions and identifiers are used across chemical databases and research publications to identify this compound unambiguously.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| CAS Number | 1257554-14-5 |
| PubChem CID | 59619876 |
| Molecular Formula | C14H22BNO4 |
| Molecular Weight | 279.14 g/mol |
| SCHEMBL ID | SCHEMBL3515303 |
| InChIKey | OELUUUWBSSRRJR-UHFFFAOYSA-N |
The compound is also known by several synonyms in the chemical literature, including 3-ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)pyridine . These alternative names provide flexibility in searching for information across various chemical databases and literature sources.
Physical and Chemical Properties
The physical and chemical properties of 3-ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine determine its behavior in various reaction conditions and influence its applications in synthetic chemistry. Understanding these properties is crucial for researchers working with this compound.
Physical Properties
Physical properties of this compound have been determined through various analytical methods and are essential for proper handling and use in laboratory settings.
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical Appearance | Not specified in available data |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 368.0±42.0 °C at 760 mmHg |
| Melting Point | Not available |
| Flash Point | 176.4±27.9 °C |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C |
| Refractive Index | 1.489 |
| Exact Mass | 279.164185 |
These physical properties indicate that the compound is likely a solid at room temperature with relatively high thermal stability, as evidenced by its high boiling and flash points . The compound's density is slightly higher than water, and it has minimal vapor pressure at standard conditions, suggesting limited volatility .
Chemical Reactivity
The chemical reactivity of 3-ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily determined by the boronic ester functionality. This group participates in various transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.
The compound's reactivity profile is enhanced by the presence of the pyridine ring, which can participate in coordination chemistry and serve as a directing group in certain transformations. The alkoxy substituents (ethoxy and methoxy) modify the electronic distribution within the pyridine ring, affecting its reactivity and stability.
The dioxaborolane moiety serves as a masked form of boronic acid, providing enhanced stability while retaining the reactivity necessary for carbon-carbon bond formation. This balance of stability and reactivity makes the compound particularly valuable in organic synthesis applications requiring controlled reactivity profiles.
Applications in Organic Synthesis
3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine finds its primary application in organic synthesis, particularly in reactions that form carbon-carbon bonds. Its unique structural features make it especially valuable in pharmaceutical and agrochemical development processes.
Suzuki-Miyaura Cross-Coupling Reactions
The most significant application of this compound is in Suzuki-Miyaura cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds between aryl or vinyl boronic acids and organic halides or triflates. These reactions are typically facilitated by palladium catalysts and have become essential methods for synthesizing complex molecules in the pharmaceutical and agrochemical industries.
In these reactions, the boronic ester functionality serves as a nucleophilic coupling partner that can transfer its organic group (in this case, the substituted pyridine) to an electrophilic partner, typically an aryl or vinyl halide. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps, with the palladium catalyst cycling between different oxidation states.
The presence of the ethoxy and methoxy substituents on the pyridine ring can influence the electronic properties of the system, potentially affecting the rate and selectivity of the coupling reaction. These substituents may also provide sites for further functionalization in subsequent synthetic steps.
Building Block in Pharmaceutical Synthesis
As a functionalized pyridine derivative, this compound represents a valuable building block for the synthesis of pharmaceutical compounds. Pyridine-containing structures are common in many drugs and bioactive molecules, making functionalized pyridines like this one important intermediates in medicinal chemistry.
The compound's specific substitution pattern (3-ethoxy-2-methoxy) on the pyridine ring may impart certain pharmacophoric properties or serve as a precursor to structures with specific biological activities. The boronic ester functionality provides a convenient handle for introducing this substituted pyridine unit into more complex molecular frameworks through carbon-carbon bond-forming reactions.
Comparative Analysis with Related Compounds
To better understand the unique properties and applications of 3-ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, it is valuable to compare it with structurally related compounds.
Structural Analogs
The search results provide information on a related compound, 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 445264-61-9), which differs from our compound of interest by lacking the 3-ethoxy substituent . This structural difference would likely affect the electronic properties of the pyridine ring and potentially influence reactivity in coupling reactions.
Another related compound mentioned in the search results is 6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which represents an isomeric form with different substitution patterns . The position of substituents on the pyridine ring can significantly affect the compound's reactivity, stability, and application profile.
Functional Comparisons
The distinct substitution pattern of 3-ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine likely confers specific advantages in certain synthetic applications. The ethoxy and methoxy groups at positions 3 and 2, respectively, modify the electronic distribution within the pyridine ring, potentially affecting:
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Reactivity in coupling reactions
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Stability under various reaction conditions
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Selectivity in complex transformations
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Potential interactions in biological systems
These differences highlight the importance of specific substitution patterns in tailoring boronic ester reagents for particular synthetic applications. The choice between different substituted pyridine boronic esters would depend on the specific requirements of the target molecule and the reaction conditions employed.
Research Trends and Future Directions
Research on boronic acid derivatives like 3-ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine continues to evolve, with ongoing focus on their applications in organic synthesis and potential in drug development.
Current Research Focus
Current research on this class of compounds appears to focus on their utility in forming complex molecules efficiently, making them valuable tools in pharmaceutical development. The specific substitution pattern of 3-ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may offer advantages in certain coupling reactions, potentially leading to more efficient synthetic routes to complex targets.
The search results suggest that related compounds have been employed in the synthesis of antimalarial agents, indicating the potential utility of these boronic ester reagents in medicinal chemistry applications . This suggests that our compound of interest might find similar applications in the development of bioactive molecules.
Future Research Directions
Future studies may explore several promising directions:
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Development of more efficient catalytic systems for coupling reactions using this compound
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Investigation of the compound's utility in the synthesis of novel pharmaceutical candidates
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Exploration of alternative synthetic routes to produce the compound more efficiently
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Assessment of the compound's potential in other types of transformations beyond Suzuki coupling
Given the importance of functionalized heterocycles in drug discovery, compounds like 3-ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are likely to remain valuable synthetic intermediates in pharmaceutical research. Future developments may focus on expanding the scope of reactions and applications for this class of compounds.
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